N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)propanoic acid
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Overview
Description
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)propanoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a lupane skeleton with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)propanoic acid typically involves multiple steps, starting from readily available lupane triterpenoids. The key steps may include:
Functional Group Modification: Introduction of hydroxyl and amino groups at specific positions on the lupane skeleton.
Coupling Reactions: Formation of amide bonds through coupling reactions between carboxylic acids and amines.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to improve efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another lupane triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)propanoic acid is unique due to its specific functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
174740-62-6 |
---|---|
Molecular Formula |
C41H68N2O5 |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
4-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H68N2O5/c1-27(2)28-17-22-41(36(48)43-26-12-10-8-9-11-25-42-33(45)15-16-34(46)47)24-23-39(6)29(35(28)41)13-14-31-38(5)20-19-32(44)37(3,4)30(38)18-21-40(31,39)7/h28-32,35,44H,1,8-26H2,2-7H3,(H,42,45)(H,43,48)(H,46,47)/t28-,29+,30-,31+,32-,35+,38-,39+,40+,41-/m0/s1 |
InChI Key |
OOIZQTIOTUVLCS-CNEDUANUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)CCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
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